2-amino-2,4-dimethyl-3-Pentanone
Description
2,4-Dimethyl-3-pentanone (CAS 565-80-0), commonly referred to as diisopropyl ketone or isobutyrone, is a branched aliphatic ketone with the molecular formula C₇H₁₄O and a molecular weight of 114.18 g/mol . Structurally, it features two isopropyl groups attached to the carbonyl carbon, rendering it highly hydrophobic compared to simpler ketones like acetone. This compound is primarily utilized in organic synthesis, particularly as a solvent or intermediate in catalytic reactions, such as the condensation of carboxylic acids with methyl ketones to form 1,3-diketones .
While the user’s query specifies 2-amino-2,4-dimethyl-3-pentanone, the provided evidence predominantly focuses on the non-amino variant (2,4-dimethyl-3-pentanone) and its derivatives. Limited data exist on the amino-substituted analog, suggesting it may be a less-studied compound. This article will therefore emphasize comparisons with structurally and functionally related ketones, leveraging available authoritative sources.
Properties
CAS No. |
776315-66-3 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-amino-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-5(2)6(9)7(3,4)8/h5H,8H2,1-4H3 |
InChI Key |
GVKKKIKDZHLXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Amination of 2,4-Dimethyl-3-Pentanone
The principal synthetic route to 2-amino-2,4-dimethyl-3-pentanone involves the amination of 2,4-dimethyl-3-pentanone. This can be achieved by reacting the ketone with an appropriate amine source under controlled conditions, often catalyzed and carried out under inert atmosphere to prevent side reactions such as oxidation or polymerization.
- Starting Material : 2,4-Dimethyl-3-pentanone, which can be produced industrially by ketonization of isobutyric acid over thorium oxide or zirconium oxide catalysts at elevated temperatures (~430°C).
- Amination Step : The ketone is reacted with ammonia or a primary amine under conditions that favor nucleophilic addition to the carbonyl carbon, followed by dehydration or reduction steps to yield the amino ketone.
- Catalysts and Atmosphere : Catalysts such as metal complexes or acidic/basic catalysts may be used, and the reaction is typically performed under nitrogen or argon to avoid oxidation.
- Temperature : Reaction temperatures range from ambient to moderately elevated (room temperature to 60°C) to optimize yield and selectivity.
- Workup : The crude amino ketone is often converted into its hydrochloride salt by treatment with hydrochloric acid to enhance stability and facilitate purification.
Amidation of Acyl Derivatives
An alternative approach involves preparing an acyl chloride derivative of 2,4-dimethyl-3-pentanone, followed by amidation with ammonia or amines under anhydrous conditions.
- Acyl Chloride Formation : Conversion of the ketone or its precursor to an acyl chloride intermediate.
- Amidation : Reaction with ammonia or amines in dry solvents to prevent hydrolysis, yielding the amino ketone or its amide precursor.
- Hydrochloride Salt Formation : Subsequent treatment with hydrochloric acid to form the stable hydrochloride salt of the amino ketone.
Industrial Production Methods
In industrial settings, the synthesis of this compound hydrochloride is carried out in batch or continuous reactors with optimized parameters for maximum yield and purity.
- Process Parameters :
- Temperature : Maintained between 20°C and 60°C.
- Pressure : Atmospheric or slightly elevated to facilitate reaction kinetics.
- Reaction Time : Controlled to ensure complete conversion without degradation.
- Purification : Crystallization from solvents such as ethanol or methanol is used to isolate the hydrochloride salt in high purity.
- Safety and Handling : The compound is hygroscopic and sensitive to light; thus, it is stored in airtight, light-resistant containers at 2–8°C with desiccants to prevent degradation.
Analytical Techniques for Characterization
The purity and structure of this compound are confirmed using a combination of spectroscopic and chromatographic methods:
| Technique | Purpose | Conditions/Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of amine and ketone groups | ^1H and ^13C NMR in D2O or DMSO-d6 solvents |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray ionization in positive ion mode; base peak [M+H]^+ |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column; UV detection at 220–260 nm; acetonitrile/water gradient with 0.1% trifluoroacetic acid |
Supporting Research and Synthetic Innovations
While direct literature specifically on this compound is limited, analogous compounds and synthetic strategies provide insight:
- Stereoselective Amination : Enzymatic and chemical methods for stereoselective amination of ketones have been reported, which may be adapted for this compound to control stereochemistry at the amino-bearing carbon.
- Reductive Amination : Use of catalytic hydrogenation with palladium on carbon (Pd/C) under mild conditions has been demonstrated for related amino ketones, ensuring high selectivity and yield.
- Salt Formation and Stability : Formation of hydrochloride salts enhances compound stability and handling, a common practice in amino ketone chemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,4-dimethyl-3-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino ketones.
Scientific Research Applications
It appears you're asking for information on the applications of 2,4-dimethyl-3-pentanamine (also known as 3-amino-2,4-dimethylpentane or Diisopropylmethylamine), not "2-amino-2,4-dimethyl-3-pentanone" . There is no information about the applications of "this compound" in the search results.
Here's what the search results provide on 2,4-dimethyl-3-pentanamine:
General Information:
- Chemical Structure: 2,4-Dimethyl-3-pentanamine .
- CAS Number: 4083-57-2 .
- Molecular Formula: .
- Molecular Weight: 115.217 .
- Boiling Point: 123.2±8.0 °C at 760 mmHg .
- Flash Point: 22.3±13.3 °C .
- Density: 0.8±0.1 g/cm3 .
Safety Information:
- Hazards: Highly flammable and corrosive .
- Health Effects: Causes burns to the eyes, skin, and respiratory and digestive tracts. May cause chemical conjunctivitis, corneal damage, skin rash, and systemic effects .
Potential Applications
While the search results do not explicitly detail the applications of 2,4-dimethyl-3-pentanamine, they do provide some clues:
Mechanism of Action
The mechanism by which 2-amino-2,4-dimethyl-3-pentanone exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo nucleophilic addition. These interactions are crucial for its reactivity and applications in synthesis.
Comparison with Similar Compounds
Physical and Chemical Properties
- Branching and Hydrophobicity: 2,4-Dimethyl-3-pentanone’s branched isopropyl groups confer significant hydrophobicity, making it less polar than acetone or MIBK. This property enhances its utility in non-aqueous reaction systems . MIBK, with a methyl and isobutyl group, balances polarity and hydrophobicity, ideal for extracting polar compounds in pharmaceutical processes .
- Reactivity: The brominated derivative (2,4-dibromo-2,4-dimethyl-3-pentanone) exhibits heightened reactivity due to labile bromine atoms, enabling transformations such as acetoxylation under electrolysis (e.g., forming 2-acetoxy-2,4-dimethyl-3-pentanone) . 3-Ethyl-2,4-pentanedione’s diketone structure allows for keto-enol tautomerism, facilitating coordination with metal ions in chelation chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
